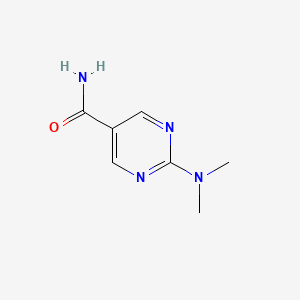
5-Pyrimidinecarboxamide, 2-(dimethylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pyrimidinecarboxamide, 2-(dimethylamino)- is an organic compound with the molecular formula C7H10N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 5-Pyrimidinecarboxamide, 2-(dimethylamino)- typically involves the reaction of pyrimidine derivatives with dimethylamine. One common method includes the reaction of 2-chloropyrimidine-5-carboxamide with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Pyrimidinecarboxamide, 2-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Pyrimidinecarboxamide, 2-(dimethylamino)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Pyrimidinecarboxamide, 2-(dimethylamino)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its effects on cell proliferation and survival .
Comparación Con Compuestos Similares
5-Pyrimidinecarboxamide, 2-(dimethylamino)- can be compared with other similar compounds such as:
2-(dimethylamino)pyrimidine-5-carboxamide: This compound has similar structural features but may differ in its chemical reactivity and biological activity.
2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl dimethylcarbamate: Known for its use as an insecticide, this compound has distinct applications compared to 5-Pyrimidinecarboxamide, 2-(dimethylamino)-.
The uniqueness of 5-Pyrimidinecarboxamide, 2-(dimethylamino)- lies in its specific chemical structure and the resulting properties that make it suitable for various applications in research and industry.
Propiedades
Número CAS |
82846-27-3 |
|---|---|
Fórmula molecular |
C7H10N4O |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-(dimethylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H10N4O/c1-11(2)7-9-3-5(4-10-7)6(8)12/h3-4H,1-2H3,(H2,8,12) |
Clave InChI |
FHBGCSPWCHQWDG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=C(C=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763541.png)
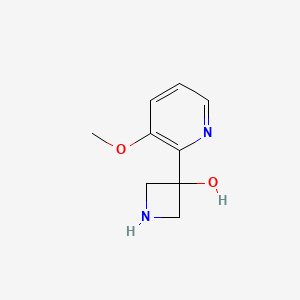
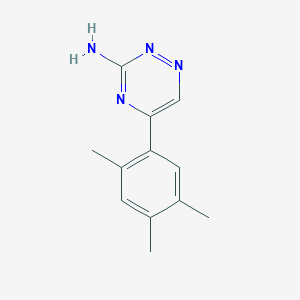
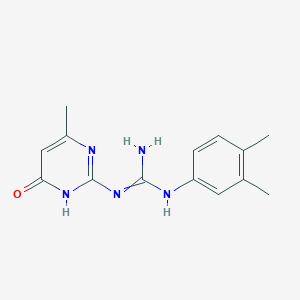
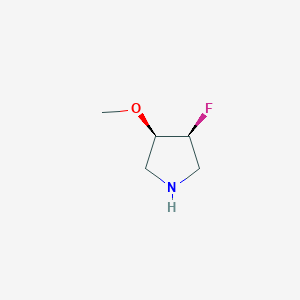

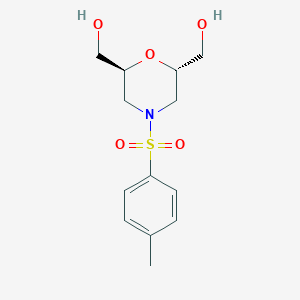

![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)

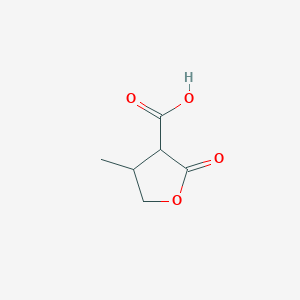


![(R)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11763632.png)
